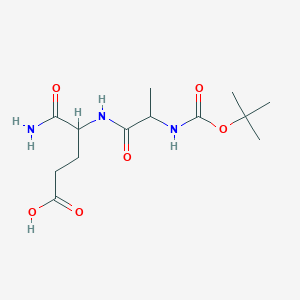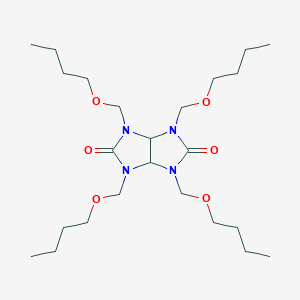![molecular formula C16H8O4 B098263 Isochromeno[3,4-b]chromene-5,12-dione CAS No. 15346-95-9](/img/structure/B98263.png)
Isochromeno[3,4-b]chromene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochromeno[3,4-b]chromene-5,12-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has unique properties that make it an attractive candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of isochromeno[3,4-b]chromene-5,12-dione varies depending on the application. In cancer cells, this compound inhibits the activity of topoisomerase II, which is an enzyme that is necessary for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. In weed species, isochromeno[3,4-b]chromene-5,12-dione interferes with the photosynthetic machinery by inhibiting the activity of photosystem II. This leads to a decrease in the production of ATP and ultimately cell death. In materials science, isochromeno[3,4-b]chromene-5,12-dione acts as an electron transport material, facilitating the movement of electrons in electronic devices.
Biochemical and Physiological Effects:
Isochromeno[3,4-b]chromene-5,12-dione has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation and cell proliferation. In weed species, isochromeno[3,4-b]chromene-5,12-dione inhibits the activity of photosystem II, leading to a decrease in the production of ATP and ultimately cell death. In materials science, isochromeno[3,4-b]chromene-5,12-dione acts as an electron transport material, facilitating the movement of electrons in electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
Isochromeno[3,4-b]chromene-5,12-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and the yield of the product can be improved by optimizing the reaction conditions. Another advantage is that it has a wide range of potential applications in various fields of scientific research. However, one limitation is that it can be difficult to obtain pure samples of isochromeno[3,4-b]chromene-5,12-dione, which can affect the accuracy of experimental results. Another limitation is that the mechanism of action of this compound can be complex and may require further investigation.
Orientations Futures
There are several future directions for the study of isochromeno[3,4-b]chromene-5,12-dione. One direction is to further investigate its potential applications in medicine, particularly as an anti-cancer agent. Another direction is to explore its potential as a herbicide and antifungal agent in agriculture. In materials science, future research could focus on optimizing the properties of isochromeno[3,4-b]chromene-5,12-dione for use in electronic devices. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential limitations.
Méthodes De Synthèse
The synthesis of isochromeno[3,4-b]chromene-5,12-dione can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxy-1,4-naphthoquinone with 3,4-dihydro-2H-pyran in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-1,4-naphthoquinone with malononitrile in the presence of a base. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Applications De Recherche Scientifique
Isochromeno[3,4-b]chromene-5,12-dione has been widely studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as an anti-cancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In addition, it has also been found to have anti-inflammatory and anti-microbial properties.
In agriculture, isochromeno[3,4-b]chromene-5,12-dione has been studied as a potential herbicide. It has been found to inhibit the growth of several weed species by interfering with their photosynthetic machinery. This compound has also been reported to have antifungal activity against several plant pathogens.
In materials science, isochromeno[3,4-b]chromene-5,12-dione has been studied for its potential applications in organic electronics. It has been found to have good electron transport properties, making it a promising candidate for use in electronic devices such as solar cells and transistors.
Propriétés
Numéro CAS |
15346-95-9 |
|---|---|
Nom du produit |
Isochromeno[3,4-b]chromene-5,12-dione |
Formule moléculaire |
C16H8O4 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
isochromeno[3,4-b]chromene-5,12-dione |
InChI |
InChI=1S/C16H8O4/c17-14-11-7-3-4-8-12(11)19-16-13(14)9-5-1-2-6-10(9)15(18)20-16/h1-8H |
Clé InChI |
VRCAMIMNQBZNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O |
Synonymes |
5H,12H-[2]Benzopyrano[3,4-b][1]benzopyran-5,12-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



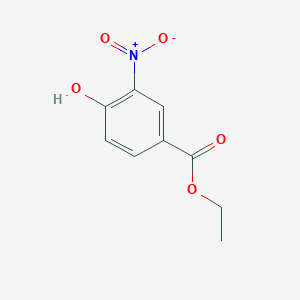
![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)


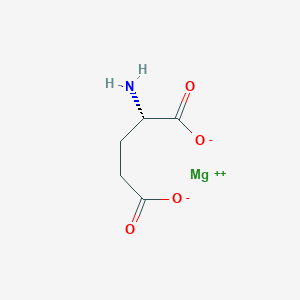
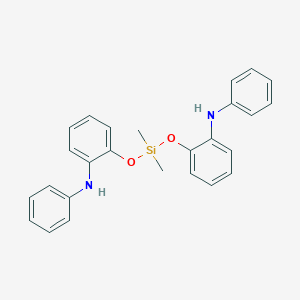
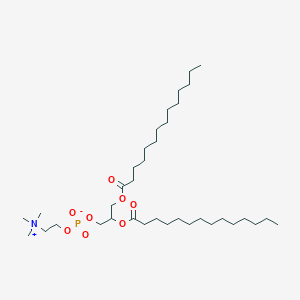
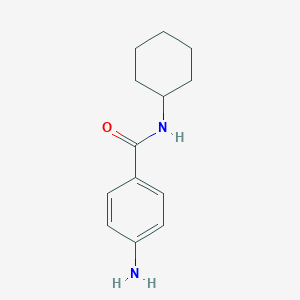
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
